N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,3-dimethylbutanamide
Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,3-dimethylbutanamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-17(2,3)9-15(21)18-16-13-10-24(22,23)11-14(13)19-20(16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVHYIYIFNPBLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,3-dimethylbutanamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like chloroform and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and characterization using techniques like NMR and IR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,3-dimethylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide
- N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
- N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide
Uniqueness
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,3-dimethylbutanamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention due to its potential biological activities , which include anti-inflammatory, analgesic, and antitumor properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a phenyl group and an amide linkage. The presence of the 5,5-dioxo functional group contributes to its reactivity and biological activity. Its molecular structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 318.39 g/mol |
| CAS Number | 681265-59-8 |
1. Anti-inflammatory Activity
Research indicates that compounds similar to N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl} exhibit significant anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
2. Antitumor Activity
The thienopyrazole derivatives have been explored for their potential anticancer properties. Specific studies have demonstrated that N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl} can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in tumor cells.
The mechanisms through which N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl} exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Interaction : It can bind to various biological receptors influencing cellular responses.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- In Vivo Studies : Animal models treated with N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl} showed reduced tumor growth compared to control groups.
Interaction Studies
Various interaction studies utilizing in silico docking simulations have been performed to evaluate the binding affinity of this compound with biological targets. These studies indicate promising interactions with proteins implicated in inflammatory and cancerous processes.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thienopyrazole Core : Initial cyclization reactions are employed to form the thienopyrazole framework.
- Amidation Reaction : The final step usually involves the reaction of the thienopyrazole derivative with 3,3-dimethylbutanoyl chloride to yield the amide.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Appropriate thioketones |
| Step 2 | Amidation | 3,3-Dimethylbutanoyl chloride |
Q & A
Q. Critical Conditions :
- Temperature control (±2°C) during cyclization to avoid side products.
- Use of anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis.
- Purification via column chromatography or recrystallization to achieve >95% purity .
How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro assays?
Answer :
Contradictions often arise from variations in assay design, compound purity, or cellular context. Methodological strategies include:
- Purity Verification : Confirm compound integrity using HPLC (>98% purity) and NMR to rule out degradation products .
- Assay Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Orthogonal Assays : Validate activity using complementary techniques (e.g., fluorescence polarization for binding affinity alongside enzymatic inhibition assays) .
Example : Discrepancies in IC₅₀ values for kinase inhibition may require testing under varied ATP concentrations or using isoform-specific substrates .
What analytical techniques are essential for confirming the structural integrity and purity of this compound post-synthesis?
Answer :
A combination of techniques is required:
What strategies are recommended for modifying the thieno[3,4-c]pyrazole core to enhance binding affinity to specific biological targets?
Answer :
Structural modifications should focus on:
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to improve hydrophobic interactions .
- Side Chain Optimization : Replacing 3,3-dimethylbutanamide with polar groups (e.g., hydroxyl or carboxylate) to enhance solubility and target engagement .
- Computational Guidance : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with targets like kinases or GPCRs .
Case Study : Substitution at the pyrazole N-2 position with a 4-chlorophenyl group increased binding to COX-2 by 15-fold in analogues .
How can computational chemistry approaches predict the metabolic stability of this compound?
Answer :
Stepwise Methodology :
ADMET Prediction : Tools like SwissADME or ADMETlab estimate metabolic liability (e.g., CYP450 interactions) .
Metabolite Identification : Use Schrödinger’s MetaSite to simulate phase I/II metabolism, identifying vulnerable sites (e.g., sulfone oxidation).
MD Simulations : Assess stability in biological membranes (e.g., POPC lipid bilayers) to predict bioavailability .
Example : LogP values >3.5 may indicate poor aqueous solubility, necessitating prodrug strategies .
What are the primary challenges in scaling up the synthesis from milligram to gram quantities while maintaining purity?
Answer :
Challenges and Solutions :
Yield Optimization : Pilot studies show that continuous flow chemistry improves reproducibility by 20% compared to batch methods .
How does the electronic nature of substituents on the thieno[3,4-c]pyrazole core influence its reactivity in nucleophilic substitution reactions?
Answer :
Electron-deficient cores (due to the sulfone group) favor SNAr reactions. Key factors:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) activate the core for nucleophilic attack at the C-3 position .
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity by stabilizing transition states .
- Catalysts : Crown ethers (e.g., 18-crown-6) improve reaction rates with bulky nucleophiles like tert-butylamine .
Example : Replacement of the phenyl group with a 4-methoxyphenyl reduces electrophilicity, requiring harsher conditions (e.g., 100°C, 24h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
